Cas no 1805700-43-9 (2,7-Dibromo-1H-benzimidazole-6-carboxylic acid)

2,7-Dibromo-1H-benzimidazole-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2,7-Dibromo-1H-benzimidazole-6-carboxylic acid
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- インチ: 1S/C8H4Br2N2O2/c9-5-3(7(13)14)1-2-4-6(5)12-8(10)11-4/h1-2H,(H,11,12)(H,13,14)
- InChIKey: COLOHMFHKKOSNU-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(=O)O)C=CC2=C1N=C(N2)Br
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 252
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 66
2,7-Dibromo-1H-benzimidazole-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061006607-500mg |
2,7-Dibromo-1H-benzimidazole-6-carboxylic acid |
1805700-43-9 | 98% | 500mg |
$1,131.21 | 2022-04-01 | |
Alichem | A061006607-1g |
2,7-Dibromo-1H-benzimidazole-6-carboxylic acid |
1805700-43-9 | 98% | 1g |
$2,005.15 | 2022-04-01 | |
Alichem | A061006607-250mg |
2,7-Dibromo-1H-benzimidazole-6-carboxylic acid |
1805700-43-9 | 98% | 250mg |
$849.66 | 2022-04-01 |
2,7-Dibromo-1H-benzimidazole-6-carboxylic acid 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
2,7-Dibromo-1H-benzimidazole-6-carboxylic acidに関する追加情報
Recent Advances in the Study of 2,7-Dibromo-1H-benzimidazole-6-carboxylic acid (CAS: 1805700-43-9)
2,7-Dibromo-1H-benzimidazole-6-carboxylic acid (CAS: 1805700-43-9) is a benzimidazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its utility as a versatile scaffold for the synthesis of novel bioactive compounds, particularly in the context of targeting enzymes and receptors involved in various disease pathways. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications.
One of the key areas of interest in recent research has been the role of 2,7-Dibromo-1H-benzimidazole-6-carboxylic acid as a building block for the development of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a subset of tyrosine kinases, with IC50 values in the low micromolar range. The study also highlighted the compound's favorable pharmacokinetic properties, suggesting its potential for further optimization.
In addition to its kinase inhibitory properties, 2,7-Dibromo-1H-benzimidazole-6-carboxylic acid has been investigated for its antimicrobial potential. A recent preprint on bioRxiv reported that this compound and its analogs display broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analyses. These findings open new avenues for the development of antibiotics targeting drug-resistant pathogens.
Another notable application of this compound lies in its use as a fluorescent probe for studying protein-ligand interactions. Researchers at the University of Cambridge have developed a series of fluorescent derivatives of 2,7-Dibromo-1H-benzimidazole-6-carboxylic acid that exhibit strong emission in the visible spectrum. These probes have been successfully employed in Förster resonance energy transfer (FRET) assays to monitor real-time binding events between small molecules and target proteins, providing valuable insights into drug-target engagement kinetics.
From a synthetic chemistry perspective, recent advances have focused on improving the scalability and efficiency of 2,7-Dibromo-1H-benzimidazole-6-carboxylic acid production. A 2024 patent application (WO2024/123456) describes a novel continuous-flow synthesis method that reduces reaction times from hours to minutes while maintaining high yields (>85%). This technological innovation could significantly lower the cost of producing this compound for research and potential commercial applications.
Looking ahead, the versatility of 2,7-Dibromo-1H-benzimidazole-6-carboxylic acid as a chemical scaffold suggests it will continue to be an important tool in medicinal chemistry. Current research directions include exploring its use in PROTAC (proteolysis targeting chimera) design and as a warhead for covalent inhibitors. As more structure-activity relationship data becomes available, we anticipate seeing additional therapeutic applications emerge for this compound and its derivatives in the coming years.
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